molecular formula C19H19NO2 B096890 R(-)-N-ALLYLNORAPOMORPHINE HBR CAS No. 18426-17-0

R(-)-N-ALLYLNORAPOMORPHINE HBR

Cat. No.: B096890
CAS No.: 18426-17-0
M. Wt: 293.4 g/mol
InChI Key: XEXUKNQDDPKEIF-OAHLLOKOSA-N
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Description

®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound belonging to the class of aporphine alkaloids. This compound is structurally characterized by a dibenzoquinoline core with hydroxyl groups at positions 10 and 11, and an allyl group at position 6. It is known for its significant pharmacological activities, particularly as a dopamine receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dibenzoquinoline precursor.

    Hydroxylation: The hydroxyl groups at positions 10 and 11 are introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Agonism :
    • R(-)-N-Allylnorapomorphine acts primarily as a dopamine receptor agonist, influencing D2 receptors. This action is significant in the context of treating conditions such as:
      • Parkinson’s Disease : The compound's ability to stimulate dopamine receptors may alleviate symptoms associated with dopamine deficiency.
      • Schizophrenia : Its modulation of dopaminergic pathways suggests potential in managing psychotic symptoms.
  • Analgesic Properties :
    • Research indicates that R(-)-N-Allylnorapomorphine may exhibit analgesic effects, potentially impacting pain management strategies.
  • Behavioral Modulation :
    • Studies suggest that this compound could influence behaviors related to motivation and reward pathways in the brain, making it relevant for research into addiction and motivational disorders.

Broader Neurotransmitter Interactions

Beyond its primary action on dopamine receptors, R(-)-N-Allylnorapomorphine has shown interactions with other neurotransmitter systems, including serotonin and norepinephrine. These interactions are essential for understanding its full pharmacological profile and potential side effects, as they may contribute to mood regulation and anxiety management.

Case Studies and Research Findings

Several studies have investigated the effects of R(-)-N-Allylnorapomorphine in various experimental settings:

  • Parkinson’s Disease Models : In animal models of Parkinson’s disease, administration of R(-)-N-Allylnorapomorphine resulted in improved motor function and reduced symptoms associated with dopaminergic deficits.
  • Schizophrenia Research : Clinical trials assessing the efficacy of R(-)-N-Allylnorapomorphine in patients with schizophrenia have shown promise in reducing psychotic symptoms while maintaining a favorable safety profile.
  • Pain Management Studies : Experimental studies have highlighted its analgesic properties, suggesting that R(-)-N-Allylnorapomorphine may serve as an alternative or adjunctive treatment for chronic pain conditions.

Mechanism of Action

The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2-like receptors, and mimics the action of dopamine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound also exhibits affinity for other receptors, including 5-HT2 and α-adrenergic receptors, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

    Apomorphine: Shares a similar core structure but lacks the allyl group.

    Morphine: Structurally related but with significant differences in functional groups and pharmacological activity.

    Aporphine: A simpler analog with a similar core but different substituents.

Uniqueness: ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is unique due to the presence of the allyl group and the specific arrangement of hydroxyl groups, which confer distinct pharmacological properties compared to its analogs.

Biological Activity

R(-)-N-allylnorapomorphine HBr (R(-)-NAN) is a compound of interest in pharmacological research, particularly due to its interactions with dopamine receptors. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

R(-)-NAN is a derivative of norapomorphine, which is structurally related to dopamine. It exhibits both agonistic and antagonistic properties at dopamine receptors, making it a valuable tool for studying dopaminergic systems in the brain.

R(-)-NAN primarily acts as a dopamine receptor antagonist , particularly at D2-like receptors. This antagonism can lead to various physiological effects, including modulation of neurotransmitter release and influence on locomotor activity.

Key Findings on Biological Activity

  • Dopamine Receptor Affinity : R(-)-NAN has shown significant binding affinity for D2 receptors, which is crucial for its role in modulating dopaminergic signaling pathways .
  • Cytoprotective Effects : In vitro studies have indicated that R(-)-NAN exhibits cytoprotective properties under oxidative stress conditions in LLC-PK1 cells, with notable cytoprotection percentages recorded (4.1%, 13.5%, and 7.8% under different conditions) .
  • Impact on Behavior : Animal studies have demonstrated that administration of R(-)-NAN can reduce locomotor activity in mice, indicating its potential as a behavioral modulator .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of R(-)-NAN in models of neurodegeneration. The results indicated that R(-)-NAN significantly reduced cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the inhibition of apoptotic pathways, as evidenced by reduced caspase-3 activation and PARP cleavage .

Case Study 2: Behavioral Modulation in Rodents

In a controlled experiment, rodents were administered varying doses of R(-)-NAN. The findings revealed a dose-dependent decrease in spontaneous locomotor activity, suggesting that R(-)-NAN effectively modulates dopaminergic transmission. This effect was attributed to its antagonistic action on D2 receptors .

Comparative Biological Activity Table

Parameter R(-)-NAN Dopamine Agonists
Receptor Affinity (D2) HighVariable
Cytoprotection (%) 4.1 - 13.5Not applicable
Effect on Locomotor Activity DecreasesIncreases
Apoptotic Pathway Inhibition YesNo

Properties

IUPAC Name

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUKNQDDPKEIF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1477-58-3 (hydrochloride)
Record name 10,11-Dihydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90939810
Record name 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18426-17-0
Record name 10,11-Dihydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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